![molecular formula C8H15N3O2 B2982065 (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide CAS No. 1909294-89-8](/img/structure/B2982065.png)

(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

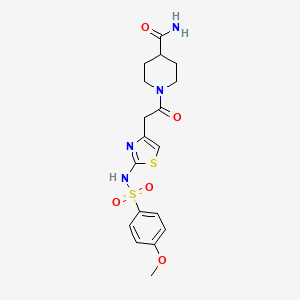

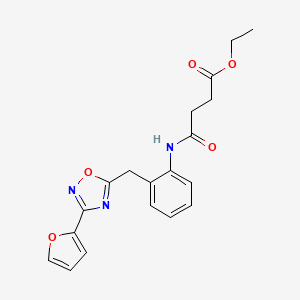

(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide is a versatile chemical compound used in scientific research for its diverse applications in drug development and material synthesis. Its unique structure offers potential for creating novel compounds with enhanced properties. The molecular formula of this compound is C8H15N3O2 .

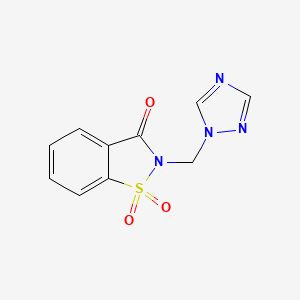

Molecular Structure Analysis

The molecular structure of this compound is unique and offers potential for creating novel compounds with enhanced properties. The molecular formula of this compound is C8H15N3O2 .Scientific Research Applications

Organic Synthesis and Chemical Properties

- The study by Keivanloo et al. (2010) explored the synthesis of N-substituted pyrrolo[2,3-b]quinoxaline-2-carbaldehydes through a reaction involving morpholine, demonstrating the utility of morpholine derivatives in synthesizing complex heterocyclic compounds with potential applications in various chemical syntheses (Keivanloo et al., 2010).

- Research by Zaki et al. (2014) on morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives showcased their potential in developing novel chemical entities through the manipulation of carbohydrazide structures, highlighting the adaptability of such frameworks in organic chemistry (Zaki et al., 2014).

Medicinal Chemistry and Biological Activity

- Muhammad et al. (2017) synthesized new morpholine-based heterocycles and evaluated them for antitumor activity, demonstrating the significance of morpholine derivatives in the development of potential anticancer agents (Muhammad et al., 2017).

- Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives, underscoring their potential as leads for developing new antimicrobial agents (Bektaş et al., 2012).

Mechanism of Action

Target of Action

The primary targets of (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide are Chitinase and Chitinase B . These enzymes are found in various organisms, including Serratia marcescens . Chitinases play a crucial role in the degradation of chitin, a structural component of the cell walls of fungi and the exoskeletons of insects and crustaceans .

Mode of Action

It is known to interact with its targets, chitinase and chitinase b . The interaction between the compound and these enzymes may result in changes that affect the function of the enzymes .

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to the metabolism of chitin . The downstream effects of these changes could potentially include the disruption of fungal cell wall synthesis or the degradation of insect exoskeletons .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Given its targets, it is possible that the compound could disrupt the function of chitinases, potentially affecting the integrity of fungal cell walls or insect exoskeletons .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action .

Properties

IUPAC Name |

(3S,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c9-10-8(12)7-4-11-3-1-2-6(11)5-13-7/h6-7H,1-5,9H2,(H,10,12)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAKOUNSPUFPLF-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COC(CN2C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CO[C@@H](CN2C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyridin-3-yl)methoxy]pyrazine](/img/structure/B2981983.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2981986.png)

![(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981988.png)

![3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2981989.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982004.png)